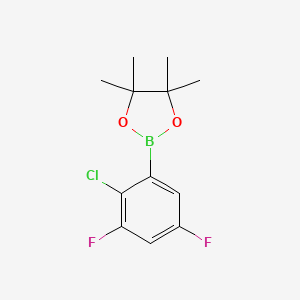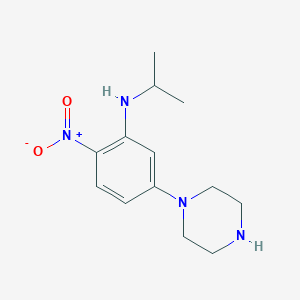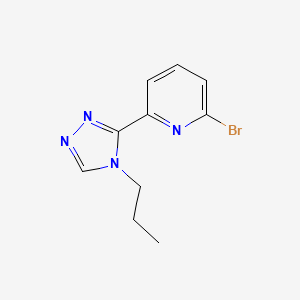
Bis(bromomethyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(bromomethyl)phosphinic acid is an organophosphorus compound characterized by the presence of two bromomethyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)phosphinic acid typically involves the reaction of phosphinic acid with bromomethylating agents. One common method includes the reaction of phosphinic acid with formaldehyde and hydrobromic acid, resulting in the formation of this compound. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The scalability of the synthesis is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions: Bis(bromomethyl)phosphinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phosphinic acid moiety can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted phosphinic acid derivatives.
Oxidation and Reduction Reactions: Phosphonic acids and phosphine derivatives.
Aplicaciones Científicas De Investigación
Bis(bromomethyl)phosphinic acid has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of bis(bromomethyl)phosphinic acid involves its interaction with specific molecular targets. The bromomethyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects. The phosphinic acid moiety can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Phosphonic Acid Derivatives: Compounds like bis(phosphonomethyl)phosphinic acid share structural similarities but differ in their reactivity and applications.
Phosphoric Acid Derivatives: These compounds have different functional groups and exhibit distinct chemical properties and uses.
Uniqueness: Bis(bromomethyl)phosphinic acid is unique due to the presence of bromomethyl groups, which impart specific reactivity and enable the formation of a wide range of derivatives. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C2H5Br2O2P |
|---|---|
Peso molecular |
251.84 g/mol |
Nombre IUPAC |
bis(bromomethyl)phosphinic acid |
InChI |
InChI=1S/C2H5Br2O2P/c3-1-7(5,6)2-4/h1-2H2,(H,5,6) |
Clave InChI |
ICUYOPOABNMTDX-UHFFFAOYSA-N |
SMILES canónico |
C(P(=O)(CBr)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)


![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)






